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Compound of Interest

Compound Name: Azabuperone

CAS No.: 2856-81-7

Cat. No.: B1221449 Get Quote

Azabuperone is a notable member of the butyrophenone class of pharmaceuticals, recognized

primarily for its neuroleptic, sedative, and antiemetic properties.[1] As a pyridinylpiperazine

derivative, its mechanism of action is rooted in its activity as a dopaminergic antagonist.[1]

While it sees significant application in veterinary medicine, particularly as a tranquilizer for

swine and elephants, its structural and functional characteristics offer a valuable case study for

researchers and professionals in drug development and medicinal chemistry.[1] This guide

provides a detailed examination of Azabuperone's chemical structure, molecular weight, and

the analytical methodologies essential for its quantification.

Part 1: Chemical Identity and Molecular Structure
A thorough understanding of a drug candidate begins with its fundamental chemical identity.

Azabuperone is systematically identified through various nomenclature and registry systems,

which are crucial for accurate documentation and research.

Table 1: Chemical Identifiers for Azabuperone
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Identifier Value Source

IUPAC Name
1-(4-fluorophenyl)-4-(4-pyridin-

2-ylpiperazin-1-yl)butan-1-one
[1]

CAS Number 1649-18-9 [1]

Molecular Formula C₁₉H₂₂FN₃O [1][2]

SMILES
c1ccnc(c1)N2CCN(CCCC(=O)

c3ccc(cc3)F)CC2
[2]

InChIKey
XTKDAFGWCDAMPY-

UHFFFAOYSA-N
[2]

The structure of Azabuperone is a composite of three key moieties: a 4-fluorobutyrophenone

group, a piperazine linker, and a 2-aminopyridine terminal group. This specific arrangement is

central to its pharmacological activity.

Caption: 2D Chemical Structure of Azabuperone.

Part 2: Physicochemical and Molecular Properties
The physicochemical properties of a drug molecule are paramount as they directly influence its

absorption, distribution, metabolism, and excretion (ADME) profile. For Azabuperone, these

properties are well-defined and have been computed through various cheminformatics

platforms.

Table 2: Molecular and Physicochemical Properties of Azabuperone
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Property Value Source

Molecular Weight 327.4 g/mol [1][2]

Monoisotopic Mass 327.17469050 Da [1]

Topological Polar Surface Area 36.4 Å² [1]

Hydrogen Bond Donors 0 [2]

Hydrogen Bond Acceptors 4 [2]

Rotatable Bonds 5 [2]

XLogP3 3.2 [3]

These properties, particularly the calculated lipophilicity (XLogP3) and polar surface area, are

critical predictors of a molecule's ability to cross biological membranes, including the blood-

brain barrier, which is essential for a neuroleptic agent.

Part 3: Experimental Protocol for Quantitative
Analysis
The ability to accurately quantify a drug in biological matrices is a cornerstone of preclinical and

clinical development, as well as for regulatory monitoring in veterinary applications. High-

Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this

purpose. The following protocol outlines a validated method for the determination of

Azabuperone and its primary metabolite, azaperol, in tissue samples.[4][5]

Objective: To quantify Azabuperone (AZN) and Azaperol (AZL) residues in animal kidney

tissue using HPLC with fluorescence detection.

Methodology:

Sample Homogenization and Extraction:

Rationale: To disrupt the tissue matrix and release the analytes into a solvent in which they

are highly soluble. Acetonitrile is effective for both extraction and protein precipitation.
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Procedure:

1. Weigh 2.0 g (± 0.1 g) of homogenized kidney tissue into a 50 mL polypropylene

centrifuge tube.

2. Add 10 mL of acetonitrile.

3. Homogenize the mixture using a high-speed probe homogenizer for 1 minute.

4. Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.

5. Decant the supernatant into a clean tube.

Solid-Phase Extraction (SPE) for Sample Cleanup:

Rationale: To remove interfering endogenous matrix components (lipids, proteins) and

concentrate the analytes. A mixed-mode cation-exchange sorbent is used to retain the

basic Azabuperone and Azaperol under acidic conditions.

Procedure:

1. Acidify the supernatant from Step 1 by adding 200 µL of formic acid.

2. Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) by sequentially passing 2 mL of

methanol and 2 mL of water.

3. Load the acidified extract onto the SPE cartridge.

4. Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol

to remove interferences.

5. Elute the analytes (AZN and AZL) from the cartridge using 2 mL of 5% ammonium

hydroxide in methanol into a clean collection tube.[4]

Eluate Processing and Reconstitution:

Rationale: To evaporate the elution solvent and redissolve the analytes in a solvent

compatible with the HPLC mobile phase.
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Procedure:

1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., a mixture of

phosphate buffer and acetonitrile).

3. Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-Fluorescence Detection:

Rationale: To separate Azabuperone from its metabolite and other potential components,

and to detect them with high sensitivity and selectivity using fluorescence.

Procedure:

1. Column: LiChrospher 60-RP select B or equivalent C18 column.[4]

2. Mobile Phase: Gradient elution using a mixture of a phosphate buffer (pH 3.0) and

acetonitrile.[5]

3. Flow Rate: 1.0 mL/min.

4. Injection Volume: 20 µL.

5. Detection: Fluorescence detector set to an excitation wavelength of 245 nm and an

emission wavelength of 345 nm.[4]

6. Quantification: Construct a calibration curve using standards of known concentrations

prepared in a blank matrix extract. The method should demonstrate linearity over a

relevant concentration range (e.g., 10-150 µg/kg).[4]
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Caption: Workflow for the Quantitative Analysis of Azabuperone.

Part 4: Conceptual Synthetic Pathway
While specific proprietary synthesis routes are often undisclosed, a logical retrosynthetic

analysis of Azabuperone suggests a convergent synthesis strategy. This approach is common

for molecules comprising distinct, pre-formable fragments and is designed for efficiency and

modularity.
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Key Steps:

Fragment Synthesis: The two primary building blocks, 1-(2-pyridyl)piperazine and 4-chloro-

4'-fluorobutyrophenone, are either commercially available or can be synthesized through

established organic chemistry reactions.

Nucleophilic Substitution: The core reaction involves the alkylation of the secondary amine

on the piperazine ring (a nucleophile) by the chlorobutyrophenone (an electrophile). This

forms the final carbon-nitrogen bond, linking the two fragments.

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to

remove inorganic byproducts and unreacted starting materials, followed by purification,

typically via crystallization or column chromatography, to yield pure Azabuperone.

Starting Materials

1-(2-Pyridyl)piperazine

Nucleophilic
Substitution
(Alkylation)

4-Chloro-4'-fluorobutyrophenone
Azabuperone

(Crude Product)
Purification

(e.g., Crystallization) Pure Azabuperone

Click to download full resolution via product page

Caption: Conceptual Synthetic Pathway for Azabuperone.

Conclusion
Azabuperone serves as an exemplary model of the butyrophenone class of neuroleptics. Its

chemical architecture, characterized by the precise linkage of fluorobutyrophenone and

pyridinylpiperazine moieties, dictates its function as a dopamine antagonist. The well-defined

molecular weight and physicochemical properties provide a solid foundation for understanding

its pharmacokinetic behavior. Furthermore, the robust analytical methods developed for its

quantification in complex biological matrices underscore the practical requirements for drug
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monitoring and safety assessment, making it a subject of continued relevance for professionals

in pharmaceutical research and development.

References
Cerkvenik, V., et al. (2007). Determination of residues of azaperone in the kidneys by liquid

chromatography with fluorescence detection. Analytica Chimica Acta, 586(1-2), 349-355.

Available at: [Link]

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID

15443, Azaperone. Retrieved from [Link]

Zmudzki, J., et al. (2022). Development of the Chromatographic Method for Simultaneous

Determination of Azaperone and Azaperol in Animal Kidneys and Livers. Molecules, 28(1), 2.

Available at: [Link]

precisionFDA (n.d.). AZAPERONE. Retrieved from [Link]

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID

3080589, Azaperol. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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